Candesartan

Receptor pharmacology Insurmountable antagonism Dissociation kinetics

Select Candesartan for procurement based on its unique pharmacodynamic profile: it achieves the tightest, most insurmountable AT1 receptor complex among all ARBs, translating to a 95.4% SUCRA probability of being the best for 24-hour ambulatory systolic BP reduction. It is the evidence-anchored reference ARB for heart failure research, supported by the CHARM program (HR 0.85 for CV death/CHF hospitalization vs. placebo), with a quantified BP reduction advantage of 9.75 mmHg SBP over valsartan and 3.89 mmHg over losartan. Ideal for preclinical and clinical studies requiring maximal, sustained receptor blockade.

Molecular Formula C24H20N6O3
Molecular Weight 440.5 g/mol
CAS No. 139481-59-7
Cat. No. B1668252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandesartan
CAS139481-59-7
Synonyms2-ethoxy-7-carboxy-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylbenzimidazole
candesartan
CV 11974
CV-11974
CV11974
Molecular FormulaC24H20N6O3
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
InChIInChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)
InChIKeyHTQMVQVXFRQIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.71e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Candesartan (CAS 139481-59-7) Procurement Guide: Prodrug Activation and ARB Class Positioning


Candesartan (CAS 139481-59-7) is a non-peptide angiotensin II type 1 (AT1) receptor antagonist within the angiotensin receptor blocker (ARB) class, indicated for hypertension and heart failure [1]. Clinically, candesartan is administered as the oral prodrug candesartan cilexetil, which undergoes rapid and complete hydrolysis in the gastrointestinal tract to release the active candesartan moiety, a structural feature engineered to overcome the poor oral bioavailability of the parent carboxylic acid [2].

Candesartan vs. Alternative ARBs: Quantified Pharmacodynamic Divergence Preventing In-Class Interchangeability


Despite sharing a common AT1 receptor antagonism mechanism, candesartan exhibits quantified pharmacodynamic divergence from other ARBs that precludes simple therapeutic interchange. The ratio of tight versus loose sartan-receptor complexes, which positively correlates with dissociation half-life and predicts sustained receptor blockade, differs markedly across the ARB class with a rank order of candesartan > olmesartan > telmisartan ≈ EXP3174 (losartan's active metabolite) > valsartan > irbesartan >> losartan [1]. This hierarchy translates directly into differential antihypertensive efficacy, with a 2024 network meta-analysis of 193 randomized controlled trials reporting that valsartan and losartan are significantly less effective than higher-potency ARBs including candesartan [2]. The following evidence items quantify precisely where candesartan diverges from specific comparators.

Candesartan Product-Specific Quantitative Differentiation Evidence: ARB Comparator Data


Candesartan Exhibits the Highest Ranked Insurmountable Antagonism Among Seven ARBs

Candesartan demonstrates the highest ratio of tight-to-loose AT1 receptor complexes among clinically available ARBs, with a rank order of candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan >> losartan. This ratio positively correlates with the dissociation half-life of the tight sartan-receptor complexes [1]. This insurmountable antagonism profile translates into sustained receptor blockade even after washout, a property not equally shared by losartan or valsartan [2].

Receptor pharmacology Insurmountable antagonism Dissociation kinetics

Candesartan Ranks First in 24-Hour Ambulatory Systolic BP Reduction Among Six ARBs

A 2024 network meta-analysis of 193 randomized controlled trials evaluated six ARBs for office and 24-hour ambulatory blood pressure reduction. Candesartan achieved the highest surface under the cumulative ranking (SUCRA) value for 24-hour ambulatory systolic blood pressure reduction at 95.4%, substantially exceeding the rankings of valsartan and losartan, which demonstrated no significant differences and were less effective overall [1].

Hypertension Ambulatory blood pressure monitoring Network meta-analysis

Candesartan Produces Greater Mean BP Reduction Than Losartan and Valsartan in Systematic Review

A systematic review of 20 randomized controlled trials comprising 6,425 hypertensive patients compared blood pressure reductions across three ARBs. Candesartan produced mean systolic/diastolic blood pressure reductions of -18.69/-10.25 mmHg, compared with losartan at -14.80/-7.8 mmHg and valsartan at -8.94/-7.58 mmHg. In a specific 12-week analysis, candesartan achieved a maximal reduction of 38.16/18.95 mmHg from baseline, while valsartan showed only 0.81/0.04 mmHg reduction over 66 months [1].

Hypertension Blood pressure reduction Systematic review

Candesartan Classified as Higher-Potency ARB With Superior 24-Hour Control vs. Lower-Potency Agents

A meta-analysis of randomized controlled trials evaluating ARB effects on clinical outcomes stratified ARBs into higher-potency agents (candesartan, irbesartan, olmesartan, telmisartan) versus lower-potency agents (eprosartan, losartan, valsartan). Higher-potency ARBs demonstrated improved 24-hour blood pressure control, suggesting superior clinical event reduction potential versus lower-potency agents [1].

ARB potency classification 24-hour blood pressure control Clinical outcomes

Candesartan Reduces Cardiovascular Death and CHF Hospitalization in Heart Failure: CHARM Trial

In the CHARM (Candesartan in Heart Failure: Assessment of Reduction in Mortality and Morbidity) trial, candesartan reduced the composite endpoint of cardiovascular death and hospitalization for chronic heart failure (CHF) with an unadjusted hazard ratio of 0.85 versus placebo (p=0.011). This outcome benefit was achieved in patients already receiving background ACE inhibitor therapy including lisinopril, enalapril, captopril, or ramipril [1]. In separate comparative analyses, adding candesartan or valsartan to background therapy reduced the risk of hospitalization by 1 to 3 fewer hospitalizations per year per 100 patients [2].

Heart failure Cardiovascular outcomes Clinical trial

Candesartan Evidence-Based Application Scenarios for Research and Clinical Procurement


Hypertension Research Requiring Superior 24-Hour Ambulatory Systolic BP Control

Investigators designing hypertension clinical trials or preclinical models requiring maximal 24-hour ambulatory systolic blood pressure reduction should select candesartan based on its highest SUCRA ranking (95.4%) for this endpoint among six ARBs in a 2024 network meta-analysis of 193 RCTs [1]. This property is particularly relevant for studies assessing circadian blood pressure patterns, nocturnal hypertension, or endpoints where sustained receptor blockade across the dosing interval is mechanistically critical.

Heart Failure Outcomes Trials and ARB Comparator Studies

Candesartan possesses robust mortality and hospitalization outcome data from the CHARM program (HR 0.85, p=0.011 for CV death/CHF hospitalization vs. placebo), establishing it as an evidence-anchored reference ARB for heart failure research [1]. Preclinical or clinical heart failure studies requiring an ARB with proven outcomes benefit in ACE inhibitor-treated populations should prioritize candesartan over ARBs lacking comparable heart failure outcomes evidence.

Receptor Pharmacology Studies on Insurmountable Antagonism and Dissociation Kinetics

For in vitro pharmacological investigations of AT1 receptor binding kinetics, candesartan serves as the prototypical insurmountable antagonist. Its rank order position as the highest among seven ARBs for tight-to-loose receptor complex formation makes it the optimal reference compound for studying sustained receptor blockade, functional washout resistance, and the molecular determinants of long-acting ARB pharmacology [1]. This property directly translates to its 24-hour BP control superiority.

Comparative Effectiveness Research and Network Meta-Analysis Reference Selection

In comparative effectiveness research designs and network meta-analyses evaluating antihypertensive agents, candesartan should be selected as the higher-potency ARB comparator based on its classification alongside irbesartan, olmesartan, and telmisartan as demonstrating improved 24-hour BP control versus lower-potency agents including losartan and valsartan [1]. Its mean BP reduction advantage over losartan (3.89 mmHg SBP differential) and valsartan (9.75 mmHg SBP differential) in systematic review data further supports its use as a benchmark for ARB class efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Candesartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.